Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

Descripción general

Descripción

Methyl-1-cyclopenten-1-yl)-ethanone belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Methyl-1-cyclopenten-1-yl)-ethanone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Methyl-1-cyclopenten-1-yl)-ethanone has been detected in multiple biofluids, such as feces and saliva.

Methyl-1-cyclopenten-1-yl)-ethanone is a ketone.

Actividad Biológica

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, also known as 1-(2-methylcyclopent-2-en-1-yl)ethanone, is an organic compound with a molecular formula of C₈H₁₂O and a molecular weight of approximately 124.18 g/mol. It features a cyclopentene ring substituted by a methyl group and an ethanone moiety, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

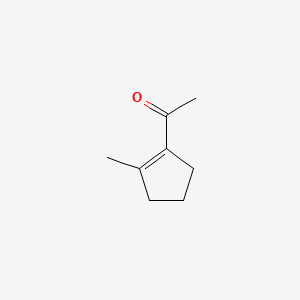

The structure of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can be represented as follows:

This compound is classified as a ketone due to the presence of a carbonyl group (C=O), which plays a crucial role in its reactivity and biological interactions.

Biological Activity

Although specific biological activities of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have not been extensively documented, compounds with similar structures often exhibit various biological properties. Notably, ketones are known for their potential antimicrobial and antifungal activities.

Antimicrobial Properties

Research indicates that ketones can inhibit the growth of certain bacteria and fungi. For instance, compounds structurally related to Ethanone have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of cell membrane integrity or interference with metabolic pathways.

The proposed mechanism of action for Ethanone involves its interaction with specific enzymes or receptors within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. For example, it is hypothesized that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Case Studies

A study investigating the biological activity of ketones found that compounds with cyclopentene rings demonstrated significant antimicrobial effects. In vitro tests showed that these compounds could reduce microbial growth by up to 70% at specific concentrations.

Additionally, another research effort highlighted the potential use of cyclopentene-derived ketones in drug development due to their unique structural properties that allow for diverse interactions with biological targets.

Comparative Analysis

The following table summarizes the biological activities and properties of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Mechanism of Action | Potential Applications |

|---|---|---|---|

| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | Moderate | COX inhibition | Antimicrobial agents |

| 2-Acetylcyclohexanone | High | Membrane disruption | Antifungal treatments |

| 4-Methylcyclohexanone | Low | Unknown | Flavoring agents |

Aplicaciones Científicas De Investigación

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has been explored for various applications in scientific research:

1. Organic Synthesis

- It serves as a building block in the synthesis of more complex organic molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

2. Biological Activity

3. Pharmaceutical Development

- The compound is being researched for its therapeutic properties and as a precursor for drug development. Its ability to modulate enzyme activity may influence metabolic pathways and signal transduction processes .

Industrial Applications

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has notable applications in various industries:

1. Flavoring and Fragrance Industry

- Due to its unique chemical structure, it is utilized in the production of flavors and fragrances. Its specific characteristics may contribute to desirable sensory profiles in consumer products .

2. Chemical Manufacturing

- The compound is used in the synthesis of fine chemicals and other industrial products. Its reactivity allows for the creation of various derivatives that can be employed in different applications .

A study conducted on similar ketones indicated potential antimicrobial effects against various pathogens. Although specific data on Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is lacking, it suggests that further exploration could reveal valuable insights into its biological properties.

Case Study 2: Industrial Synthesis Optimization

Research into the industrial synthesis of Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- highlighted the use of continuous flow reactors to enhance yield and purity during production processes. This optimization is critical for scaling up applications in flavoring agents and fine chemicals.

Propiedades

IUPAC Name |

1-(2-methylcyclopenten-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDURLXYBKGWETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185566 | |

| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3168-90-9 | |

| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.